H-His(1-Me)-Ome
CAS No.: 57519-09-2
Cat. No.: VC21539205
Molecular Formula: C4H10ClN3O2
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 57519-09-2 |
---|---|
Molecular Formula | C4H10ClN3O2 |
Molecular Weight | 183.21 g/mol |
IUPAC Name | methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate |
Standard InChI | InChI=1S/C8H13N3O2/c1-11-4-6(10-5-11)3-7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3/t7-/m0/s1 |
Standard InChI Key | SLBULRLSTNDQED-DKWTVANSSA-N |
Isomeric SMILES | CN1C=C(N=C1)C[C@@H](C(=O)OC)N |
SMILES | CN1C=C(N=C1)CC(C(=O)OC)N |
Canonical SMILES | C(C(C(=O)N)N)C(=O)N.Cl |
Chemical Structure and Properties
Structural Characteristics
H-His(1-Me)-OME is derived from the amino acid histidine through two key modifications: methylation of the imidazole ring at the 1-position (Nim) and esterification of the carboxylic acid group with methanol. These structural alterations significantly change the compound's chemical behavior compared to unmodified histidine. The methylation of the imidazole nitrogen prevents it from participating in certain hydrogen bonding interactions while also influencing the electron distribution in the ring. Additionally, the methyl ester group protects the carboxylic acid functionality, which is particularly valuable in controlled peptide synthesis applications .
The compound exists in two common forms: the free base (H-His(1-Me)-OME) and its hydrochloride salt (H-His(1-Me)-OME·HCl). The hydrochloride salt form offers improved stability and solubility in aqueous solutions, making it the preferred choice for many research applications. The structural integrity of this modified histidine provides researchers with a reliable building block for creating complex biomolecules while maintaining the unique properties of the imidazole sidechain.
Physical and Chemical Properties
The physical and chemical properties of H-His(1-Me)-OME are critical to understanding its behavior in various applications. The following table summarizes the key properties of this compound:
Property | H-His(1-Me)-OME (Free Base) | H-His(1-Me)-OME·HCl (Salt) |
---|---|---|
Molecular Formula | C₈H₁₃N₃O₂ | C₈H₁₄ClN₃O₂ |
Molecular Weight | 183.21 g/mol | 219.67 g/mol |
Optical Rotation | - | [α]D= +13.0 ± 2° (C=1% in MeOH) |
XLogP3-AA | -0.7 | - |
Hydrogen Bond Donor Count | 1 | 3 |
Hydrogen Bond Acceptor Count | 4 | 4 |
Rotatable Bond Count | 4 | 5 |
Physical Appearance | Crystalline solid | White to off-white crystalline powder |
Solubility | Soluble in organic solvents | Enhanced solubility in water and polar solvents |
The compound exhibits specific chiral properties, with the S-configuration at the alpha carbon being the naturally occurring form. This stereochemistry is crucial for its biological activity and interaction with enzymes and receptors . The presence of the imidazole ring contributes to the compound's ability to act as a weak base and participate in coordination with metal ions, which is relevant for its role in enzyme catalysis studies .
Identifiers and Nomenclature
For research and regulatory purposes, H-His(1-Me)-OME is identified through various systematic naming conventions and database identifiers:
Identifier Type | Value |
---|---|
CAS Number (Free Base) | 57519-09-2 |
CAS Number (HCl Salt) | 256657-21-3 |
IUPAC Name | methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate |
Alternative Names | 1-Methyl-L-histidine methyl ester, Nim-Methyl-L-histidine methyl ester |
InChI | InChI=1S/C8H13N3O2/c1-11-4-6(10-5-11)3-7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3/t7-/m0/s1 |
InChIKey | PQEAVIKJSKOOHN-ZETCQYMHSA-N |
SMILES | CN1C=C(N=C1)CC@@HN |
PubChem CID | 7020092 (Free Base) |
PubChem CID (HCl Salt) | 56777043 |
These identifiers enable precise identification of the compound across different chemical databases and literature sources, facilitating research and information retrieval . The systematic naming follows conventional amino acid nomenclature with specific notation for the methylated position and ester group.
Synthesis and Production
Synthetic Routes
The synthesis of H-His(1-Me)-OME typically begins with L-histidine as the starting material. The synthetic process generally involves selective methylation of the imidazole nitrogen at position 1, followed by esterification of the carboxylic acid group. This targeted approach ensures the desired structural modifications while preserving the stereochemistry at the alpha carbon, which is crucial for maintaining the compound's biological activity.
Several protection strategies are employed during synthesis to ensure selective modification of the intended functional groups. The alpha-amino group is often protected with a Boc or Fmoc group during the methylation and esterification steps to prevent unwanted side reactions. Once the desired modifications are completed, the protecting groups are removed under appropriate conditions to yield the final product .
The hydrochloride salt form is typically prepared by treating the free base with anhydrous hydrogen chloride in an appropriate solvent, followed by recrystallization to obtain a pure product. This salt formation significantly improves the compound's stability and shelf-life, making it the preferred form for commercial distribution and research applications.
Production Considerations
Commercial production of H-His(1-Me)-OME requires careful attention to purity and stereochemical integrity. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for quality control to ensure both chemical purity and stereochemical homogeneity. Storage recommendations typically include maintaining the compound as a powder at -20°C for long-term stability (up to 3 years) or at 4°C for medium-term storage (up to 2 years) .
The production process must adhere to stringent quality control measures to ensure the compound meets the requirements for research and pharmaceutical applications. Manufacturers often provide certificates of analysis that detail the purity, optical rotation, and other critical parameters to verify the compound's identity and quality .
Applications and Research Uses
Peptide Synthesis
H-His(1-Me)-OME serves as a key building block in peptide synthesis, particularly for peptides requiring histidine derivatives with modified properties. The methylation of the imidazole ring alters the electronic properties and hydrogen bonding capabilities of the histidine residue, which can be exploited to create peptides with unique characteristics and functions .
In solid-phase peptide synthesis (SPPS), this modified histidine can be incorporated to:
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Prevent unwanted side reactions during synthesis
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Modify the pH-dependent behavior of histidine-containing peptides
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Alter metal-binding properties of histidine-rich sequences
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Create peptide analogs with improved stability against enzymatic degradation
These modifications enable researchers to create peptide-based therapeutics with enhanced pharmacokinetic properties, improved target specificity, and reduced susceptibility to degradation in biological environments.
Drug Development Applications
In pharmaceutical research, H-His(1-Me)-OME plays a significant role in developing drugs that target specific biological pathways. The compound's unique structure allows it to be incorporated into potential drug candidates targeting various conditions, including:
Disease Area | Application | Mechanism |
---|---|---|
Cancer | Development of protease inhibitors | Modification of enzyme-substrate interactions |
Metabolic Disorders | Creation of receptor antagonists | Alteration of binding affinity and selectivity |
Inflammatory Diseases | Design of anti-inflammatory peptides | Modulation of inflammatory signaling pathways |
Neurological Disorders | Synthesis of neuropeptide analogs | Enhanced blood-brain barrier penetration |
The methylated histidine residue can significantly alter a peptide's interaction with biological targets, potentially increasing binding affinity, selectivity, or resistance to enzymatic degradation. This makes H-His(1-Me)-OME a valuable tool in medicinal chemistry for creating novel therapeutic agents with improved properties .
Bioconjugation Processes
H-His(1-Me)-OME is utilized in bioconjugation strategies that involve attaching therapeutic agents to antibodies or other proteins. The modified histidine residue can serve as a functional handle for conjugation chemistry, allowing for site-specific attachment of drugs, imaging agents, or other functional molecules to targeting proteins. This approach enhances the targeted delivery of therapeutic agents to specific tissues or cell types, potentially improving efficacy while reducing off-target effects .
The controlled reactivity of the imidazole ring in H-His(1-Me)-OME provides opportunities for selective conjugation using various chemical strategies. These bioconjugates often exhibit improved pharmacokinetic properties and enhanced therapeutic indices compared to unconjugated drugs, making them valuable in the development of next-generation therapeutics.
Enzyme Activity Research
Researchers use H-His(1-Me)-OME to study enzyme mechanisms and activities, particularly those involving histidine residues in catalytic sites. The methylated histidine derivative allows scientists to probe the role of imidazole nitrogen in enzyme catalysis by modifying its chemical properties. Studies employing this compound provide insights into:
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The role of histidine in enzyme active sites
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Proton transfer mechanisms in enzymatic reactions
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Metal coordination in metalloenzymes
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Structure-activity relationships in enzyme function
These investigations contribute to our understanding of fundamental biochemical processes and may lead to the development of enzyme inhibitors for therapeutic applications .
Diagnostic Applications
H-His(1-Me)-OME has applications in the development of diagnostic tools, particularly in assays that require specific binding interactions. The compound can be incorporated into peptide-based probes for detecting specific biomarkers or enzymatic activities. These diagnostic applications benefit from:
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Enhanced specificity through modified binding properties
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Improved stability against degradation in biological samples
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Potential for functionalization with detection moieties
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Controlled reactivity for specific recognition events
The development of such diagnostic tools contributes to earlier and more accurate disease detection, potentially improving patient outcomes through timely intervention .
Biological Significance
Relationship to Natural Compounds
1-Methylhistidine is a naturally occurring modified amino acid found in certain proteins and tissues. It is a component of the muscle proteins actin and myosin and is present in the dipeptide balenine, which is abundant in whale meat and some mammalian muscles. The methyl ester derivative, H-His(1-Me)-OME, serves as a useful tool for studying these natural compounds and their biological roles .
Research has demonstrated that levels of 1-methylhistidine can serve as biomarkers for muscle protein turnover and meat consumption in dietary studies. The availability of synthetic derivatives like H-His(1-Me)-OME facilitates research into the metabolism and physiological roles of these naturally occurring modified amino acids .
Metabolic Pathways
Understanding the metabolism of histidine derivatives is important for both basic science and pharmacological applications. Studies involving H-His(1-Me)-OME have contributed to our knowledge of:
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Histidine methylation and demethylation processes
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The fate of modified histidine residues in protein turnover
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Enzymatic processing of histidine-containing compounds
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Species differences in histidine metabolism
These investigations provide insights into both normal physiology and potential alterations in disease states, contributing to our understanding of metabolic regulation and homeostasis .
Hazard Type | Statement |
---|---|
Acute Toxicity | H302: Harmful if swallowed |
Skin Irritation | H315: Causes skin irritation |
Eye Irritation | H319: Causes serious eye irritation |
Respiratory | H335: May cause respiratory irritation |
These hazard classifications necessitate appropriate safety measures during handling and use of the compound in laboratory settings .
Form | Temperature | Duration |
---|---|---|
Powder | -20°C | Up to 3 years |
Powder | 4°C | Up to 2 years |
In solvent | -80°C | Up to 6 months |
In solvent | -20°C | Up to 1 month |
These storage recommendations help ensure the compound's stability and reliability for research applications .
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